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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweetness intensity of Rebaudioside E, a
steviol glycoside, and sucrose, the common table sugar. This document summarizes the
available quantitative data, outlines experimental protocols for sensory evaluation, and
illustrates the underlying physiological mechanisms of sweet taste perception.

Quantitative Comparison of Sweetness Intensity

The relative sweetness of a compound is typically expressed as a factor of how many times
sweeter it is than a reference sucrose solution of a specific concentration. Rebaudioside E is a

high-intensity sweetener, meaning a much smaller amount is needed to achieve the same level
of sweetness as sucrose.
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. Relative Sweetness
Sweetener Chemical Class Notes
to Sucrose

The benchmark for

Sucrose Disaccharide 1x _ _
sweetness intensity.

A natural, non-caloric
sweetener extracted
from the leaves of
Stevia rebaudiana.
Rebaudioside E Diterpene Glycoside 200-300x The exact sweetness
potency can vary
depending on the
concentration and the

food matrix.

Experimental Protocols for Sensory Evaluation

Determining the iso-sweetness concentration, the concentration at which a sweetener is
perceived as equally sweet to a reference, is crucial for comparative analysis. The following is
a detailed methodology for a sensory panel evaluation to compare the sweetness intensity of
Rebaudioside E and sucrose.

Objective: To determine the concentration of Rebaudioside E that is iso-sweet to a 5% (w/v)
sucrose solution.

1. Panelist Selection and Training:
e Recruitment: Recruit 10-15 healthy, non-smoking individuals between the ages of 20 and 50.

e Screening: Screen potential panelists for their ability to detect and differentiate basic tastes
(sweet, sour, salty, bitter, umami) using standard solutions.

e Training: Train the selected panelists over several sessions to familiarize them with the
sensory attributes of sweeteners, including sweetness intensity, onset, and aftertaste.
Panelists should be trained to use a rating scale, such as a general Labeled Magnitude
Scale (gLMS), to quantify perceived intensity.
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. Sample Preparation:
Reference Standard: Prepare a 5% (w/v) sucrose solution in purified, deionized water.

Rebaudioside E Solutions: Prepare a series of Rebaudioside E solutions of varying
concentrations (e.g., 0.01%, 0.015%, 0.02%, 0.025%, 0.03% w/v) in purified, deionized
water. The concentration range should be chosen based on the expected sweetness
potency.

Controls: Include a blank sample of purified, deionized water.

Temperature: All solutions should be presented to the panelists at a standardized room
temperature (e.g., 22 £ 1°C).

. Sensory Evaluation Procedure:
Method: Employ a two-alternative forced-choice (2-AFC) or a paired comparison method.

Presentation: Present panelists with pairs of samples: the 5% sucrose reference and one of
the Rebaudioside E solutions. The order of presentation should be randomized for each
panelist.

Evaluation: For each pair, panelists are instructed to taste each sample, rinse their mouths
with purified water between samples, and identify which sample is sweeter or if they are of
equal sweetness. They should also rate the sweetness intensity of each sample on the
gLMS.

Data Collection: Record the responses of each panelist for each sample pair.
. Data Analysis:

Iso-sweetness Point: Determine the concentration of Rebaudioside E that is selected as
equally sweet to the 5% sucrose solution by the majority of the panelists. This can be
calculated more precisely by plotting the percentage of panelists who judged the
Rebaudioside E solution as sweeter than the sucrose solution against the Rebaudioside E
concentration and interpolating the 50% point.
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» Statistical Analysis: Use appropriate statistical methods, such as probit analysis or logistic
regression, to analyze the data and determine the iso-sweetness concentration with
confidence intervals.

Signaling Pathways and Experimental Workflow

The perception of sweet taste is initiated by the binding of sweet compounds to the TIR2/T1R3
G-protein coupled receptor on the surface of taste receptor cells.
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Caption: Sweet taste signaling pathway.

The experimental workflow for determining the comparative sweetness intensity follows a
structured process from panelist preparation to data analysis.
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Caption: Sensory evaluation workflow.

¢ To cite this document: BenchChem. [A Comparative Analysis of the Sweetness Intensity of
Rebaudioside E and Sucrose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-
rebaudioside-e-and-sucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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